molecular formula C13H24N2O5 B044360 (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine CAS No. 122709-21-1

(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Cat. No. B044360
M. Wt: 288.34 g/mol
InChI Key: USINQMZZDNKSQW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related oxazolidine derivatives involves multiple steps, including acetonization, Boc protection, and N-methoxy-N-methyl amidation processes. These methods have been applied in the synthesis of key intermediates for natural products and bioactive compounds, demonstrating the versatility of oxazolidine derivatives in synthetic organic chemistry (Qin et al., 2014).

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. These analyses provide detailed information on the molecular geometry, confirming the presence of specific functional groups and the overall three-dimensional arrangement of atoms (Martynaitis et al., 2011).

Chemical Reactions and Properties

Oxazolidine derivatives participate in a range of chemical reactions, including cycloadditions and transformations into valuable building blocks like free isoxazolidines and N-Boc-1,3-aminoalcohols. These reactions underline the compound's utility in creating structurally diverse and functionally rich molecules (Gioia et al., 2009).

Scientific Research Applications

Oxazolidinones in Antimicrobial Development

Oxazolidinones, such as Linezolid, represent a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. These compounds are generally bacteriostatic against many significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid has favorable pharmacokinetic and toxicity profiles, with nearly complete oral bioavailability, demonstrating the potential of oxazolidinones in treating infections by resistant gram-positive organisms (Diekema & Jones, 2000).

Organic Synthesis and Catalysis

Oxazolidinones and related heterocyclic compounds serve as key intermediates and catalysts in organic synthesis. For example, 1,3-thiazolidin-4-ones and their derivatives have attracted interest due to their wide range of biological activities and potential as drug candidates. These compounds are intriguing five-membered heterocycles with a sulfur atom at the first position and a nitrogen atom at the third position, indicating their use in synthesizing valuable organic combinations with pharmacological importance (Jonas da Silva Santos, Joel Jones Junior, & F. M. D. Silva, 2018).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and any precautions that need to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that could be conducted based on the known properties and uses of the compound.


Please note that this is a general approach and the specific methods and techniques used may vary depending on the nature of the compound and the field of study. If you have a specific compound or class of compounds in mind, I would recommend consulting a textbook or review article in the relevant field for more detailed information.


properties

IUPAC Name

tert-butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USINQMZZDNKSQW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566133
Record name tert-Butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

CAS RN

122709-21-1
Record name tert-Butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.